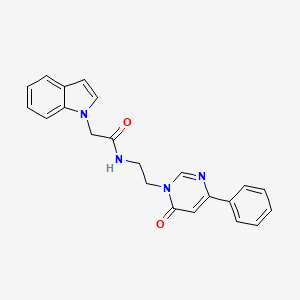

2-(1H-吲哚-1-基)-N-(2-(6-氧代-4-苯基嘧啶-1(6H)-基)乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

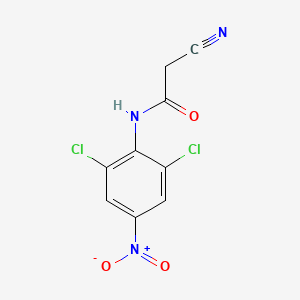

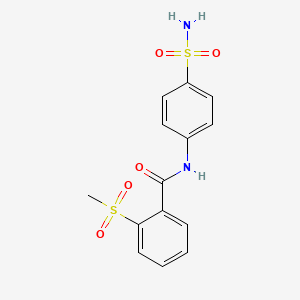

The compound "2-(1H-indol-1-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be used to infer possible characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related indole-containing acetamides typically involves multi-step reactions starting from basic aromatic compounds or acids. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by Japp-Klingemann method and subsequent amidification . Similarly, the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides was carried out by converting benzoic acid into various intermediates before the final reaction with different N-alkyl/aryl substituted 2-bromoacetamide . These methods suggest that the synthesis of the compound would likely involve building the indole and pyrimidinyl moieties separately before linking them through an acetamide bond.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectroscopy . For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated and confirmed by spectroscopic techniques and crystallized in the orthorhombic crystal system . These techniques would be applicable in determining the molecular structure of the compound , ensuring the correct synthesis and providing insights into its potential binding interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of indole-containing acetamides can be influenced by the substituents on the indole and the nature of the acetamide linkage. For instance, the presence of halogens on the phenyl ring of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives was found to significantly affect their antioxidant activity . This suggests that the phenylpyrimidinyl moiety in the compound of interest could also influence its reactivity and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. The provided papers do not directly discuss these properties for the compound , but they do highlight the importance of molecular structure in determining these properties. For example, the introduction of different substituents on the indole moiety was found to affect the antiallergic potency of N-(pyridin-4-yl)-(indol-3-yl)acetamides . Therefore, the specific substituents on the indole and pyrimidinyl groups of the compound would likely play a significant role in its physical and chemical properties.

科学研究应用

抗菌应用

研究表明,已合成并评估了吲哚及其相关乙酰胺的衍生物的抗菌潜力。例如,新型吲哚啉-1-基-N-芳基乙酰胺的合成显示出针对各种病原微生物的有希望的抗菌和抗真菌活性,突出了此类化合物在开发新型抗菌剂中的潜力(Debnath & Ganguly,2015)。类似地,其他研究集中于杂环作为安替比林衍生物的合成,显示出对革兰氏阳性菌和革兰氏阴性菌的抑制作用,进一步强调了这些化合物的抗菌应用(Mohamed & El-Sayed,2019)。

抗癌和细胞毒活性

已研究吲哚衍生物的抗癌特性。一项研究表明,由吲哚合成的化合物表现出有效的抗癌活性,其中特定的衍生物显示出对癌细胞系的强抑制作用。这表明此类化合物在癌症研究和治疗开发中的效用(Sharma 等,2012)。另一项研究工作集中于吲哚乙酰胺衍生物的合成和评估,以了解其细胞毒活性,表明这些分子作为抗癌剂的潜力(AkgÜl 等,2013)。

生物活性特性和生物学评估

基于吲哚的化合物的生物活性特性超出了抗菌和抗癌应用。例如,已报道了具有生物活性的吲哚衍生物的合成和表征,重点关注可以抑制微管蛋白的化合物,表明它们在开发与微管功能障碍相关的疾病的治疗方法中的潜力(Knaack 等,2001)。此外,已经从海洋细菌中分离出吲哚生物碱,展示了可以从天然来源衍生的生物活性化合物的多样性及其在药物研究中的潜在应用(Gang 等,2013)。

属性

IUPAC Name |

2-indol-1-yl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-21(15-25-12-10-18-8-4-5-9-20(18)25)23-11-13-26-16-24-19(14-22(26)28)17-6-2-1-3-7-17/h1-10,12,14,16H,11,13,15H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQWKBREQSGNBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide](/img/structure/B2507031.png)

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2507042.png)

![3-Chloro-4-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2507046.png)

![3-[({3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}amino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2507049.png)

![4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2507051.png)